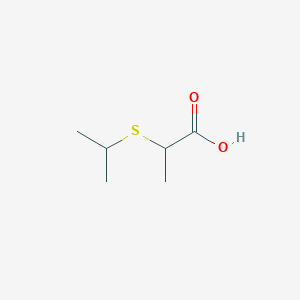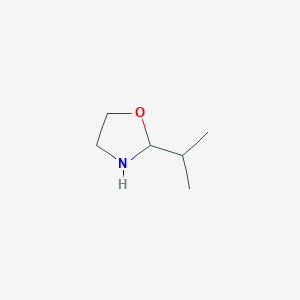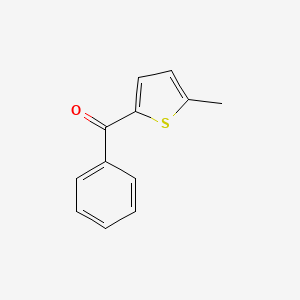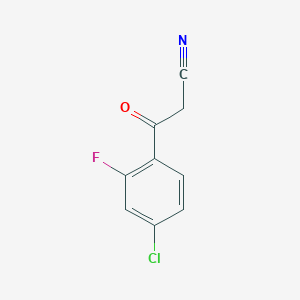
3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile
Vue d'ensemble
Description
The compound “4-Chloro-2-fluorophenylboronic acid” is a laboratory chemical . It has a molecular weight of 174.37 and its empirical formula is C6H5BClFO2 .
Molecular Structure Analysis
The molecular structure of a related compound, “(4-Chloro-2-fluorophenyl)methanol”, has a molecular formula of C7H6ClFO and an average mass of 160.573 Da . Another related compound, “4-Chloro-2-fluorophenyl isocyanate”, has a molecular formula of C7H3ClFNO and an average mass of 171.556 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-4-fluorophenyl isocyanate” include a refractive index of n20/D 1.541 (lit.), a boiling point of 44 °C/17 mmHg (lit.), and a density of 1.377 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Synthesis and Antioxidant Activity
- Synthesis of Thiazolidin-4-one Derivatives : 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile has been used in the synthesis of thiazolidin-4-one derivatives. These derivatives showed promising antioxidant activities, highlighting the compound's role in the creation of potentially beneficial chemical entities (El Nezhawy et al., 2009).
Oxidative Cyclization Studies
- Manganese(III) Acetate Mediated Cyclizations : The compound has been involved in studies examining oxidative cyclizations mediated by manganese(III) acetate. These studies are significant in the field of organic chemistry for synthesizing complex molecular structures (Yılmaz et al., 2008).
Quantum Chemical Studies
- Molecular Geometry and Chemical Reactivity Analysis : The compound has been utilized in quantum chemical studies to analyze molecular geometry and chemical reactivity. This includes research on compounds like 7-chloro-9-(2′-fluorophenyl)-2,3-dihydroacridin-4(1H)-one, providing insights into their physical and chemical properties (Satheeshkumar et al., 2017).
Synthesis of Novel Organic Compounds
- Synthesis of Novel Polysubstituted Thiopene and 1,3,4-Thiadiazole Derivatives : The compound has been used in the synthesis of novel polysubstituted thiopene and 1,3,4-thiadiazole derivatives. These compounds could potentially have important applications in various fields of chemistry and pharmacology (Farag et al., 1997).
Antibacterial and Antioxidant Activity Studies
- Antibacterial and Antioxidant Activity : Studies have been conducted on derivatives of 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile to evaluate their antibacterial and antioxidant properties. Such studies are crucial in the search for new compounds with potential therapeutic applications (Arutyunyan et al., 2012).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds such as 4-chloro-2-fluorophenyl isocyanate are used as building blocks in chemical synthesis, suggesting that the compound may interact with a variety of biological targets.
Mode of Action
It’s worth noting that isocyanates like 4-chloro-2-fluorophenyl isocyanate can react with a variety of nucleophiles, including water, alcohols, and amines, leading to a range of potential interactions with biological targets.
Propriétés
IUPAC Name |
3-(4-chloro-2-fluorophenyl)-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLDNFFONJZRBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

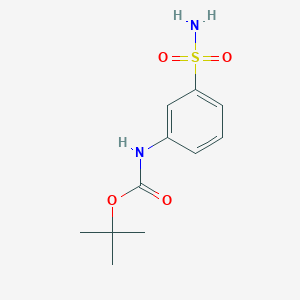

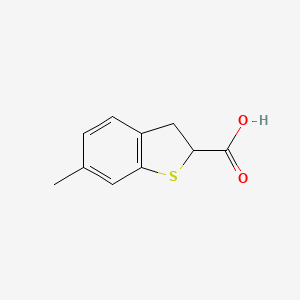
![2-[4-(Methylsulfamoyl)phenyl]acetic acid](/img/structure/B3381679.png)
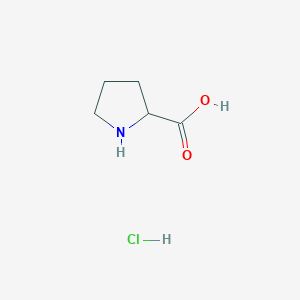
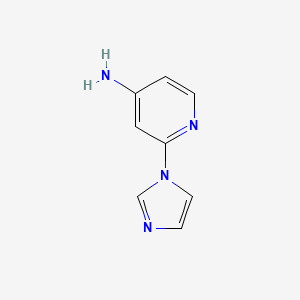
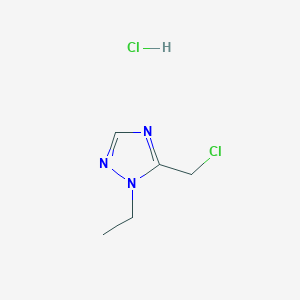
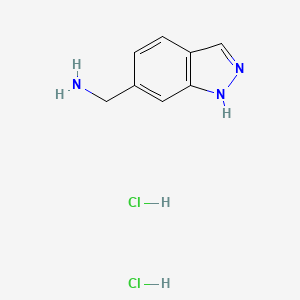
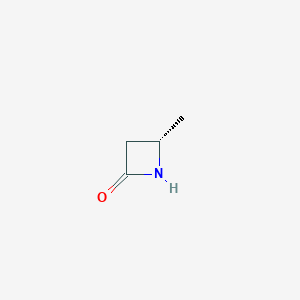
![{1H-pyrrolo[2,3-c]pyridin-5-yl}methanamine dihydrochloride](/img/structure/B3381744.png)
